molecular formula C17H11N2NaO7S B12688720 Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate CAS No. 94232-37-8

Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate

Cat. No.: B12688720
CAS No.: 94232-37-8
M. Wt: 410.3 g/mol
InChI Key: MSXMLSRQONIBQV-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxyl, nitrobenzoyl, and sulphonate groups. Its molecular formula is C17H12N2NaO6S, and it is commonly used in research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate typically involves multiple steps. One common method includes the nitration of 4-hydroxy-7-amino-naphthalene-2-sulphonic acid, followed by the acylation with 4-nitrobenzoyl chloride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow processes are employed to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate is utilized in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Applied in the manufacturing of dyes and pigments.

Mechanism of Action

The mechanism by which Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The nitrobenzoyl group plays a crucial role in these interactions, often participating in electron transfer processes and forming stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-hydroxy-7-((4-aminobenzoyl)amino)naphthalene-2-sulphonate
  • Sodium 4-hydroxy-7-((4-methylbenzoyl)amino)naphthalene-2-sulphonate
  • Sodium 4-hydroxy-7-((4-chlorobenzoyl)amino)naphthalene-2-sulphonate

Uniqueness

Compared to similar compounds, Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in reactions where the nitro group plays a pivotal role .

Properties

CAS No.

94232-37-8

Molecular Formula

C17H11N2NaO7S

Molecular Weight

410.3 g/mol

IUPAC Name

sodium;4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonate

InChI

InChI=1S/C17H12N2O7S.Na/c20-16-9-14(27(24,25)26)8-11-7-12(3-6-15(11)16)18-17(21)10-1-4-13(5-2-10)19(22)23;/h1-9,20H,(H,18,21)(H,24,25,26);/q;+1/p-1

InChI Key

MSXMLSRQONIBQV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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